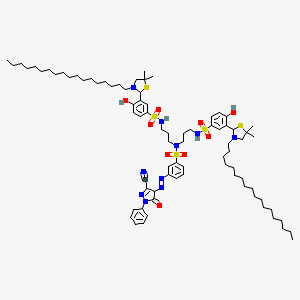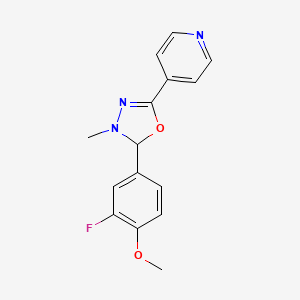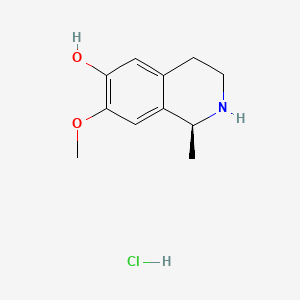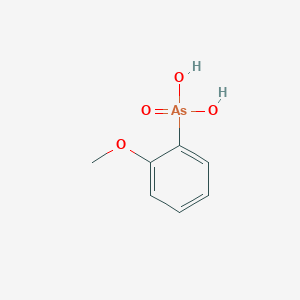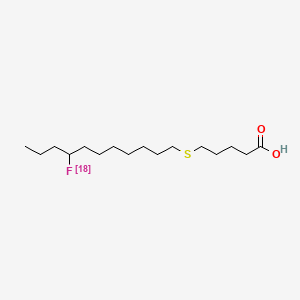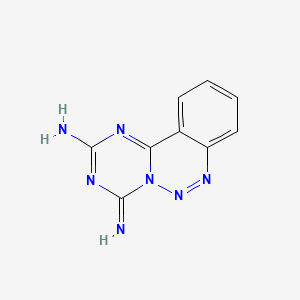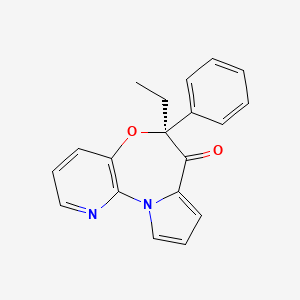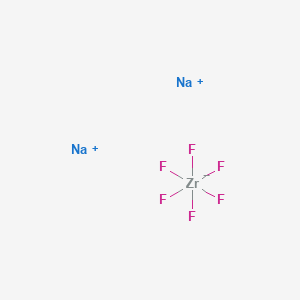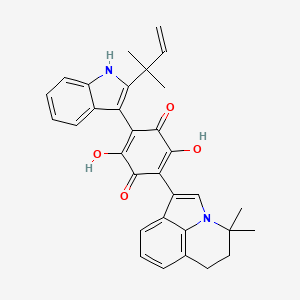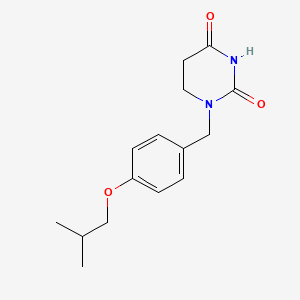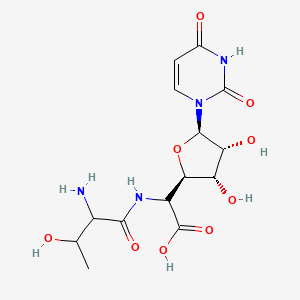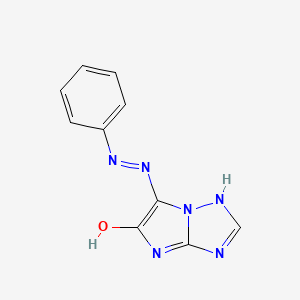
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) is a complex organic compound with a unique structure that combines imidazole and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase. Scaling up the synthesis would require careful consideration of reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole or triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which (6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) exerts its effects is not well-understood. it is likely to involve interactions with molecular targets such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar reactivity.
Double half-Heusler alloys: Compounds with different applications but comparable complexity in their synthesis and properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in similar synthetic transformations.
Uniqueness
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) stands out due to its unique combination of imidazole and triazole rings, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
87287-58-9 |
|---|---|
Formule moléculaire |
C10H8N6O |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
6-phenyldiazenyl-1H-imidazo[1,2-b][1,2,4]triazol-5-ol |
InChI |
InChI=1S/C10H8N6O/c17-9-8(16-10(13-9)11-6-12-16)15-14-7-4-2-1-3-5-7/h1-6,17H,(H,11,12,13) |
Clé InChI |
LVVQHCFWGRBMHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(N=C3N2NC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


